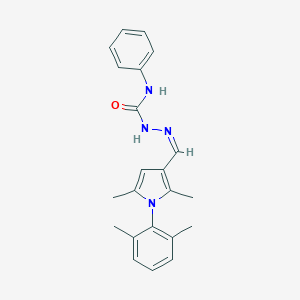![molecular formula C20H13BrN2O2 B302296 N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302296.png)
N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BBNC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BBNC belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and apoptosis. N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in the production of pro-inflammatory cytokines. Studies have also shown that N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can reduce oxidative stress and protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one of the limitations of using N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its low solubility in water, which can make it difficult to dissolve and administer in experiments.
Direcciones Futuras
There are several future directions for N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide research, including exploring its potential as a drug candidate for cancer and inflammatory diseases. Further studies are also needed to understand its mechanism of action and to optimize its synthesis method. Additionally, studies are needed to investigate the toxicity and safety of N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in animal models.
Métodos De Síntesis
N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using various methods, including condensation reactions and microwave-assisted synthesis. The most common method involves the reaction of 3-bromobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of hydrazine hydrate. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown potential in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to have anti-microbial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C20H13BrN2O2 |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13BrN2O2/c21-15-6-3-4-13(10-15)12-22-23-20(24)19-11-17-16-7-2-1-5-14(16)8-9-18(17)25-19/h1-12H,(H,23,24)/b22-12+ |
Clave InChI |
HWOAXXBZRFRBNX-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)Br |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302215.png)
![4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302219.png)
![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302222.png)
![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
